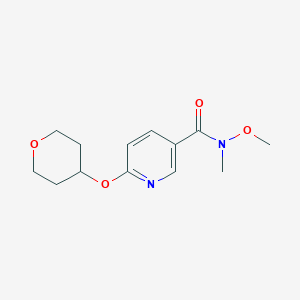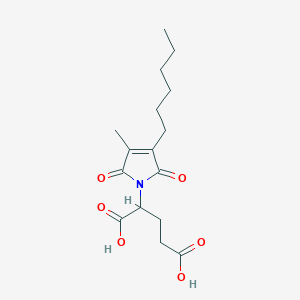![molecular formula C8H7NO2 B2434313 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-on CAS No. 1256825-19-0](/img/structure/B2434313.png)
6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one is a heterocyclic compound that features a fused pyrano and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to various bioactive molecules.
Wissenschaftliche Forschungsanwendungen
Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-on:
Pharmazeutische Entwicklung
This compound wird aufgrund seiner einzigartigen chemischen Struktur auf sein Potenzial in der pharmazeutischen Entwicklung untersucht. Forscher untersuchen seine Verwendung als Gerüst für die Synthese neuer Medikamente, insbesondere bei der Entwicklung von entzündungshemmenden und krebshemmenden Mitteln. Seine Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht es zu einem vielversprechenden Kandidaten für die Arzneimittelforschung .
Neuroprotektive Mittel
Studien haben gezeigt, dass Derivate von this compound neuroprotektive Eigenschaften aufweisen. Diese Verbindungen werden auf ihr Potenzial untersucht, Neuronen vor Schäden zu schützen, die durch oxidativen Stress und neurodegenerative Erkrankungen wie Alzheimer und Parkinson verursacht werden . Die neuroprotektiven Wirkungen werden ihrer antioxidativen Aktivität und ihrer Fähigkeit zugeschrieben, neuroinflammatorische Signalwege zu modulieren.
Antibakterielle Aktivität
Die Verbindung hat eine signifikante antimikrobielle Aktivität gegen eine Reihe von bakteriellen und Pilzpathogenen gezeigt. Forscher untersuchen sein Potenzial als eine neue Klasse von antimikrobiellen Mitteln zur Bekämpfung von Antibiotika-resistenten Stämmen . Der Wirkmechanismus beinhaltet die Störung der mikrobiellen Zellmembran und die Hemmung essentieller Enzyme, die für das Überleben von Mikroben erforderlich sind.
Enzymhemmung
This compound und seine Derivate werden auf ihre Fähigkeit untersucht, verschiedene Enzyme zu hemmen. Dazu gehören Enzyme, die an Stoffwechselwegen und Krankheitsprozessen beteiligt sind, wie z. B. Proteasen und Kinasen . Enzymhemmer auf Basis dieser Verbindung könnten zur Entwicklung neuer Behandlungen für Krankheiten wie Krebs, Diabetes und Herz-Kreislauf-Erkrankungen führen.
Chemische Synthese
Die Verbindung ist auch im Bereich der chemischen Synthese wertvoll. Sie dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle. Seine einzigartige Struktur ermöglicht die Bildung verschiedener chemischer Bindungen, wodurch es zu einem vielseitigen Baustein in der synthetischen organischen Chemie wird . Forscher verwenden es, um neue Syntheserouten und -methoden zur Herstellung neuartiger Verbindungen zu entwickeln.
Materialwissenschaften
In den Materialwissenschaften wird this compound auf seine potenzielle Verwendung bei der Entwicklung neuer Materialien untersucht. Seine Eigenschaften machen es geeignet für die Herstellung von Polymeren und anderen Materialien mit spezifischen Eigenschaften, wie z. B. erhöhte Festigkeit, Flexibilität oder Leitfähigkeit . Diese Materialien könnten Anwendungen in der Elektronik, Beschichtung und anderen fortschrittlichen Technologien finden.
Landwirtschaftliche Chemie
Die Verbindung wird auch auf ihre Anwendungen in der landwirtschaftlichen Chemie untersucht. Forscher untersuchen sein Potenzial als Pestizid oder Herbizid aufgrund seiner Fähigkeit, das Wachstum bestimmter Schädlinge und Unkräuter zu hemmen . Seine Wirksamkeit und seine Auswirkungen auf die Umwelt sind wichtige Forschungsgebiete mit dem Ziel, sicherere und effizientere landwirtschaftliche Chemikalien zu entwickeln.
Biologische Sonden
Schließlich wird this compound in der Forschung als biologische Sonde verwendet. Seine Fähigkeit, an spezifische biologische Zielstrukturen zu binden, macht es nützlich für die Untersuchung verschiedener biologischer Prozesse und Signalwege . Forscher verwenden es, um die Wirkmechanismen verschiedener Proteine und Enzyme zu untersuchen, was zu neuen therapeutischen Strategien führen könnte.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one typically involves cyclization reactions. One common method is the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction is carried out under specific conditions, such as the presence of a catalyst like Yb(OTf)3 in 1,2-DCE at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process
Eigenschaften
IUPAC Name |
8H-pyrano[3,4-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-5-11-4-7-6(8)2-1-3-9-7/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSESATQHIQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256825-19-0 |
Source


|
| Record name | 5H,6H,8H-pyrano[3,4-b]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea](/img/structure/B2434230.png)
![Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2434233.png)

![5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2434235.png)

![Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2434239.png)


![3-[(4-bromophenyl)sulfanyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2434244.png)


![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2434249.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-2-yl)methanol hydrochloride](/img/structure/B2434250.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2434252.png)
